molecular formula C13H16N2O5 B141053 Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate CAS No. 152628-01-8

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Cat. No. B141053
M. Wt: 280.28 g/mol
InChI Key: IGCBUUTXGYCQAI-UHFFFAOYSA-N
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Description

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is derived from 3-methyl-4-nitrobenzoic acid through a series of chemical reactions including esterification, catalytic hydrogenation, acylamination, nitration, and refinement .

Synthesis Analysis

The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate has been optimized through pilot plant experiments to determine the best process parameters . An improved method for its synthesis involves the preparation of methyl 4-butyrylamino-3-methylbenzoate from methyl 4-amino-3-methylbenzoate and butyryl chloride in chloroform, followed by nitration with fuming nitric acid at low temperatures, resulting in an overall yield of 88% . Another study suggests using a mixture of nitric acid and sulfuric acid for nitration, which offers advantages such as low production cost, high quality, and yield above 80% .

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various techniques. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a compound with a similar structure, shows intramolecular N—H⋯O hydrogen bonds forming an S(6) ring motif and is stabilized by intermolecular hydrogen bonds . Although not directly related to the target compound, these studies provide insights into the potential molecular interactions and stability of similar nitrobenzoate esters.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate include esterification, catalytic hydrogenation, acylamination, and nitration . The nitration step has been the focus of several studies, with improvements aimed at increasing yield and efficiency . The reduction of the nitro group to an amino group in related compounds has been performed using iron powder, with factors such as the ratio of mixed acid, nitration time, and reduction temperature being investigated .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate are not detailed in the provided papers, related compounds have been characterized using 1H NMR and IR spectroscopy . The properties of these compounds can be inferred to some extent from their molecular structure and the nature of their functional groups. For example, the presence of nitro and ester groups typically suggests certain solubility characteristics and reactivity patterns.

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed improved synthesis techniques for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, highlighting methods that offer higher yields, cost efficiency, and environmental benefits. For instance, the use of mixed acid of nitric and sulfuric acids in nitration has been shown to significantly increase the yield above 80%, offering advantages such as low production cost and high-quality output (Cai Chun, 2004). Another study presents an improved synthetic procedure that achieves an overall yield of 88%, demonstrating high efficiency and low cost (Ren Li-jun, 2008).

Pharmaceutical Intermediates

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate serves as a crucial intermediate in pharmaceutical production. A convenient process for its synthesis, which involves nitrating Methyl 4-butyrylamino-3-methylbenzoate with a mixture of nitric acid and sulfuric acid, followed by reduction, has been described. This method showcases the low cost and high yield advantages, with a total yield reaching 72% (Tao Feng, 2005).

Structural Analysis and Chemical Properties

The structure and chemical properties of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and related compounds have been extensively studied. Research on hydrogen-bonded chains and sheets within its crystal structure provides insight into the molecular interactions and stability of this compound. Such analyses are fundamental for understanding its behavior in various solvents and conditions, which is crucial for its application in synthesis and pharmaceutical formulations (J. Portilla et al., 2007).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBUUTXGYCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430843
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

CAS RN

152628-01-8
Record name 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester
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Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester
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Record name Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
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